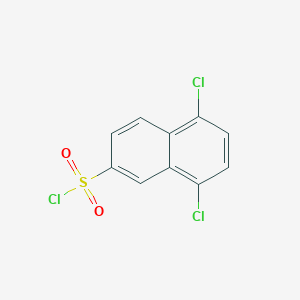

5,8-Dichloronaphthalene-2-sulfonyl chloride

Overview

Description

Scientific Research Applications

Application 1: Reduction of Sulfonyl Chlorides

- Summary of the Application: This research focuses on the reduction of sulfonyl chlorides to the corresponding disulfides, which can serve as valuable intermediates in various organic transformations, especially in natural product synthesis .

- Methods of Application: The method involves the rapid reduction of sulfonyl chlorides with a SO2/KI/H2SO4 system in water at 80°C . This is an operationally simple and environmentally benign method .

- Results or Outcomes: The results showed that sulfonyl chlorides can be rapidly reduced with the mentioned system in moderate to good yields .

Application 2: Antitumor Agent for Hepatocellular Carcinoma

- Summary of the Application: A compound, SIOC-XJC-SF02, which is a derivative of fenofibrate, showed significant antiproliferative activity on human hepatocellular carcinoma (HCC) cells .

- Methods of Application: The research involved the synthesis of fenofibrate derivatives and testing their antitumor activities . The compound SIOC-XJC-SF02 was found to inhibit the migration of human HCC cells .

- Results or Outcomes: The compound induced apoptosis of human HCC cells. The IC50 values were 4.011 μM and 10.908 μM for HCCLM3 cells and HepG2 cells, respectively . The antitumor effect of this compound may act via activating fumarate hydratase .

-

5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride : This is a related compound with a similar structure. It’s used in various chemical reactions, but the specific applications are not mentioned .

Application 3: Continuous Flow Synthesis

- Summary of the Application: This research focuses on the continuous flow synthesis of sulfonyl chlorides from disulfides and thiols . Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .

- Methods of Application: The method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . The reaction is carried out in a continuous flow environment, which improves the inherent safety of the process by circumventing thermal runaway .

- Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .

Application 4: Synthesis of Sulfonyl Fluorides

- Summary of the Application: This research focuses on the synthesis of sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

- Methods of Application: The method involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides .

- Results or Outcomes: The research provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

properties

IUPAC Name |

5,8-dichloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIPNMECXFCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dichloronaphthalene-2-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)

![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)